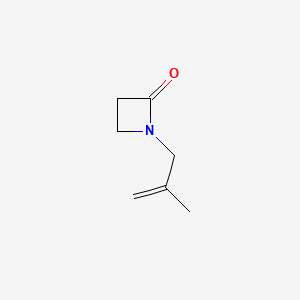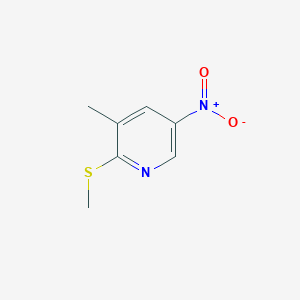![molecular formula C16H16O3S B13838402 2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Modafinil-d10 Carboxylate Methyl Ester is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is specifically labeled with deuterium, which is often used in scientific research to study metabolic pathways and pharmacokinetics. The presence of the carboxylate methyl ester group makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This process can be carried out using Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . The reaction conditions usually involve heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-Modafinil-d10 Carboxylate Methyl Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Modafinil-d10 Carboxylate Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
(S)-Modafinil-d10 Carboxylate Methyl Ester is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-Modafinil-d10 Carboxylate Methyl Ester involves its conversion to the active Modafinil compound in the body. The ester group is hydrolyzed to release Modafinil, which then exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the brain . This action promotes wakefulness and alertness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Modafinil: The parent compound, used for promoting wakefulness.
Armodafinil: The R-enantiomer of Modafinil, with similar wakefulness-promoting effects.
Adrafinil: A prodrug of Modafinil, which is metabolized in the body to produce Modafinil.
Uniqueness
(S)-Modafinil-d10 Carboxylate Methyl Ester is unique due to its deuterium labeling, which makes it valuable for research purposes. The presence of the carboxylate methyl ester group also allows for various chemical modifications and reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C16H16O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clé InChI |
JFMZFATUMFWKEA-RQLWWASJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)OC)[2H])[2H] |
SMILES canonique |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)





![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)


![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)

